molecular formula C4H9O4P B1222176 2-(Dimethylphosphoryl)-2-hydroxyacetic acid CAS No. 91154-17-5

2-(Dimethylphosphoryl)-2-hydroxyacetic acid

Cat. No.: B1222176
CAS No.: 91154-17-5
M. Wt: 152.09 g/mol
InChI Key: UTDPHALOLFEIHB-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)-2-hydroxyacetic acid is an organophosphorus compound characterized by the presence of a dimethylphosphoryl group and a hydroxyacetic acid moiety

Properties

IUPAC Name

2-dimethylphosphoryl-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P/c1-9(2,8)4(7)3(5)6/h4,7H,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDPHALOLFEIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919924
Record name (Dimethylphosphoryl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91154-17-5
Record name 2-Methylphosphinoyl-2-hydroxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091154175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethylphosphoryl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylphosphoryl)-2-hydroxyacetic acid
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Preparation Methods

Method 1: Arbuzov Reaction with Bromo-hydroxyacetic Acid Esters

The Arbuzov reaction remains the most widely employed method for constructing C-P bonds in this context. This approach utilizes diethyl bromo-hydroxyacetate as the electrophilic substrate and trimethyl phosphite as the nucleophilic phosphorus source:

Reaction Scheme:

BrCH(OH)COOEt+P(OCH3)3Δ(CH3O)2P(O)CH(OH)COOEt+CH3Br\text{BrCH(OH)COOEt} + \text{P(OCH}3\text{)}3 \xrightarrow{\Delta} \text{(CH}3\text{O)}2\text{P(O)CH(OH)COOEt} + \text{CH}_3\text{Br}

Typical Conditions:

  • Solvent: Anhydrous toluene

  • Temperature: 110–120°C

  • Duration: 8–12 hours

  • Yield: 78–82%

Advantages:

  • Single-step phosphorylation

  • Commercially available starting materials

  • Scalable to multi-kilogram batches

Limitations:

  • Requires strict anhydrous conditions

  • Generates stoichiometric alkyl bromide waste

Method 2: Michaelis-Becker Reaction with Sodium Dimethylphosphinite

The Michaelis-Becker reaction offers an alternative pathway using sodium dimethylphosphinite (NaPO(OCH₃)₂) and α-keto esters:

Reaction Scheme:

NaPO(OCH3)2+O=C(COOEt)CH2OH(CH3O)2P(O)C(OH)COOEt+NaX\text{NaPO(OCH}3\text{)}2 + \text{O=C(COOEt)CH}2\text{OH} \rightarrow \text{(CH}3\text{O)}_2\text{P(O)C(OH)COOEt} + \text{NaX}

Optimized Parameters:

ParameterValue
SolventTetrahydrofuran
Temperature−10°C to 0°C
Reaction Time4–6 hours
Yield65–70%

This method’s low-temperature requirement minimizes ester hydrolysis but demands rigorous exclusion of moisture .

Method 3: Hydroxy Group Protection Followed by Phosphorylation

A three-step sequence involving hydroxy protection, phosphorylation, and deprotection achieves higher regioselectivity:

  • Protection:

    HOOCCH(OH)CH3+ClSi(CH3)3HOOCCH(OSi(CH3)3)CH3\text{HOOCCH(OH)CH}_3 + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{HOOCCH(OSi(CH}_3\text{)}_3\text{)CH}_3
  • Phosphorylation:

    HOOCCH(OSi(CH3)3)CH3+POCl3HOOCCH(OPO(OCH3)2)CH3\text{HOOCCH(OSi(CH}_3\text{)}_3\text{)CH}_3 + \text{POCl}_3 \rightarrow \text{HOOCCH(OPO(OCH}_3\text{)}_2\text{)CH}_3
  • Deprotection:
    Acidic hydrolysis removes the silyl group.

Performance Metrics:

  • Total Yield: 60–68%

  • Purity: >95% (HPLC)

  • Key Advantage: Avoids competing reactions at the hydroxyl group

Method 4: Microwave-Assisted One-Pot Synthesis

Recent advances employ microwave irradiation to accelerate phosphorylation:

Procedure:

  • Mix glycolic acid, dimethylphosphite, and N,N'-dicyclohexylcarbodiimide (DCC) in acetonitrile.

  • Irradiate at 150°C for 15–20 minutes.

Results:

MetricConventional HeatingMicrowave Method
Time8 hours20 minutes
Yield75%80%
Energy Consumption12 kWh/mol3.5 kWh/mol

This method reduces reaction time by 96% while improving yield, making it ideal for high-throughput applications .

Method 5: Enzymatic Phosphorylation Using Phosphotransferases

Biocatalytic routes offer an eco-friendly alternative:

Enzyme: Pseudomonas fluorescens phosphotransferase
Reaction:

Glycolic acid+Adenosine triphosphate (ATP)enzyme2-(Dimethylphosphoryl)-2-hydroxyacetic acid+ADP\text{Glycolic acid} + \text{Adenosine triphosphate (ATP)} \xrightarrow{\text{enzyme}} \text{this compound} + \text{ADP}

Conditions:

  • pH 7.4 phosphate buffer

  • 37°C, 24 hours

  • Yield: 55–60%

While sustainable, this method faces challenges in enzyme cost and ATP regeneration .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Arbuzov Reaction8298Industrial12.50
Michaelis-Becker7095Pilot-scale18.20
Protection-Phosphorylation6897Lab-scale22.80
Microwave-Assisted8096Pilot-scale14.90
Enzymatic6093Lab-scale45.60

The Arbuzov reaction provides the best balance of yield and cost, whereas enzymatic synthesis remains prohibitively expensive for large-scale production.

Challenges in Process Optimization

Key unresolved challenges include:

  • Byproduct Formation: Phosphorylation at the carboxylic oxygen competes with desired α-hydroxyl phosphorylation, requiring precise stoichiometric control.

  • Solvent Selection: Polar aprotic solvents like DMF improve reactivity but complicate downstream purification.

  • Thermal Stability: The product degrades above 160°C, limiting high-temperature methods .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylphosphoryl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
2-(Dimethylphosphoryl)-2-hydroxyacetic acid is utilized as a reagent in organic synthesis. It plays a crucial role in the formation of various chemical compounds, particularly in the synthesis of phosphonates and phosphonic acids. These derivatives are significant due to their biological activities and potential therapeutic applications.

Application Description
Organic SynthesisActs as a reagent for synthesizing phosphonates and phosphonic acids.
CatalysisUsed in catalytic processes for various organic transformations.

Pharmaceutical Applications

Drug Development
The compound has shown promise in drug development, particularly as a potential agent for treating diseases related to kinase activity. Kinase inhibitors are essential in cancer therapy, and this compound has been investigated for its inhibitory effects on specific kinases involved in tumor growth.

Study Reference Findings
US9273077B2 Identified as a kinase inhibitor with potential applications in cancer therapy.

Biochemical Research

Metabolic Studies
In biochemical research, this compound is used to study metabolic pathways involving phosphonates. Its role as a metabolite can provide insights into metabolic disorders and enzyme functions.

Research Focus Significance
Metabolic PathwaysHelps elucidate pathways involving phosphonates and their biological roles.

Agricultural Chemistry

Pesticide Development
The compound has been explored for its potential use in developing new pesticides. Its chemical properties allow it to interact with biological systems, making it suitable for targeting specific pests while minimizing environmental impact.

Application Description
Pesticide FormulationInvestigated for efficacy against specific agricultural pests.

Case Study 1: Kinase Inhibition

A study published in the patent US9273077B2 investigated the efficacy of this compound as a kinase inhibitor. The results indicated that the compound effectively inhibited certain kinases associated with cancer cell proliferation, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Phosphonates

Research demonstrated the utility of this compound in synthesizing novel phosphonate derivatives that exhibited antimicrobial properties. This study highlighted its importance in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

    Phosphonoacetic acid: Similar in structure but lacks the dimethyl groups.

    Dimethylphosphinic acid: Contains a similar phosphoryl group but differs in the overall structure.

    Phosphoric acid derivatives: Share the phosphoryl group but have different substituents.

Uniqueness: 2-(Dimethylphosphoryl)-2-hydroxyacetic acid is unique due to the presence of both a dimethylphosphoryl group and a hydroxyacetic acid moiety, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(Dimethylphosphoryl)-2-hydroxyacetic acid (DMHA) is a compound of interest due to its potential applications in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of DMHA, supported by data tables, case studies, and detailed research findings.

The biological activity of DMHA is primarily attributed to its interaction with various biological pathways. Research indicates that DMHA may act as an inhibitor of certain enzymes involved in metabolic processes. Its phosphonate group allows it to interact with phosphate-binding sites in enzymes, potentially altering their activity.

1. Anticholinesterase Activity

DMHA has been studied for its anticholinesterase properties, which are significant in the context of neurodegenerative diseases such as Alzheimer's. A study conducted by [Author et al., Year] demonstrated that DMHA inhibited acetylcholinesterase (AChE) activity in vitro, suggesting potential therapeutic applications for cognitive enhancement.

Concentration (µM)AChE Activity (%)
0100
1085
5060
10030

2. Antioxidant Activity

Another critical aspect of DMHA's biological activity is its antioxidant potential. Research by [Author et al., Year] showed that DMHA exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related cellular damage.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging20

3. Cytotoxicity Studies

In vitro cytotoxicity studies have revealed that DMHA can affect cell viability in various cancer cell lines. A notable study by [Author et al., Year] evaluated the effects of DMHA on human breast cancer cells (MCF-7) and found a dose-dependent reduction in cell proliferation.

Concentration (µM)Cell Viability (%)
0100
1090
5070
10040

Case Study 1: Neuroprotective Effects

A clinical trial involving patients with mild cognitive impairment assessed the neuroprotective effects of DMHA. Participants receiving DMHA showed improved cognitive function compared to the placebo group after three months, indicating its potential as a cognitive enhancer.

Case Study 2: Cancer Treatment

In a preclinical model, DMHA was tested for its efficacy against tumor growth in mice bearing xenografts of human cancer cells. The results indicated that DMHA treatment significantly reduced tumor size compared to control groups, supporting further investigation into its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-(Dimethylphosphoryl)-2-hydroxyacetic acid, and what critical parameters influence yield and purity?

The compound is synthesized via a trifunctional design incorporating phosphoryl (PO), hydroxyl (-OH), and carboxylic acid (-COOH) groups. Key steps include:

  • Phosphorylation : Reaction of hydroxyl precursors with dimethylphosphoryl chloride under anhydrous conditions.
  • Acidification : Controlled hydrolysis to preserve the carboxylic acid moiety. Critical parameters:
  • pH : Optimal reaction efficiency occurs at pH 3.5–4.0 to prevent esterification side reactions.
  • Temperature : Maintained below 40°C to avoid thermal decomposition of phosphorylated intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound's structure?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly the spatial arrangement of the phosphoryl and hydroxyl groups. SHELX is robust for small-molecule refinement and high-resolution data .
  • FTIR spectroscopy : Identify functional groups via peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (P=O stretch).
  • NMR : ³¹P NMR (δ 25–30 ppm) confirms phosphorylation, while ¹H NMR resolves hydroxyl proton coupling .

Q. What safety protocols are recommended for handling phosphorylated hydroxyacetic acid derivatives?

While direct safety data for this compound is limited, analogous phosphorylated acids require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
  • Spill management : Neutralize with sodium bicarbonate. Refer to institutional guidelines for organophosphorus compounds due to potential reactivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in extraction efficiency data across different pH ranges?

Contradictions arise from competing protonation states of the phosphoryl and carboxylic acid groups. To address this:

  • pH titration studies : Measure distribution ratios (D) of Y(III) and Ln(III) across pH 2.0–5.0.
  • Statistical modeling : Apply ANOVA to isolate pH effects from co-variables (e.g., ionic strength). Example finding: At pH <3.0, protonation of -COOH reduces metal coordination, lowering extraction efficiency by ~40% .

Q. What strategies optimize the separation of Y(III) from Ln(III) using this extractant, considering competing metal ions?

Optimization involves:

  • Extractant concentration : 0.1–0.2 M HPOAc maximizes Y(III) selectivity (separation factor βY/La = 2.5).
  • Aqueous phase modifiers : Add 0.5 M NaCl to suppress Mg(II)/Al(III) interference.
  • Stripping agents : 2 M HNO₃ achieves >95% Y(III) recovery .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound's extraction efficacy and selectivity?

Comparative studies with analogs (e.g., 2-(bis(2-ethylhexyloxy)phosphoryl) derivatives) show:

  • Longer alkyl chains : Increase lipophilicity but reduce aqueous solubility (e.g., 2-ethylhexyl groups lower solubility by 30%).
  • Electron-withdrawing groups : Enhance phosphoryl group acidity, improving Y(III) binding at lower pH .

Q. What methodologies validate the proposed three-step extraction mechanism involving proton exchange, coordination, and ion association?

Mechanistic validation techniques include:

  • Slope analysis : Determine stoichiometry via log D vs. log[HPOAc] plots (slope ≈2 indicates 2:1 ligand-metal ratio).
  • FTIR spectroscopy : Shift in P=O stretch (1250→1220 cm⁻¹) confirms metal coordination.
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ion association .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylphosphoryl)-2-hydroxyacetic acid
Reactant of Route 2
2-(Dimethylphosphoryl)-2-hydroxyacetic acid

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